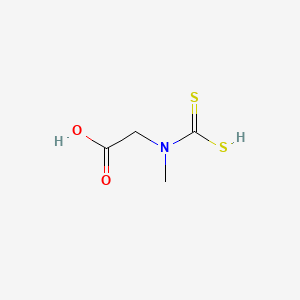

N-(Dithiocarboxy)sarcosine

概要

説明

N-(Dithiocarboxy)sarcosine is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is known for its ability to form stable complexes with metals, particularly iron, making it useful in scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

N-(Dithiocarboxy)sarcosine can be synthesized through the reaction of sarcosine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs in a methanol solution, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions

N-(Dithiocarboxy)sarcosine undergoes various chemical reactions, including:

Reductive Nitrosylation: This involves the reaction with nitric oxide, forming complexes with iron in different oxidation states.

Complex Formation: It forms stable complexes with metals such as iron, which can be used in various applications.

Common Reagents and Conditions

Nitric Oxide: Used in reductive nitrosylation reactions.

Iron Salts: Commonly used to form metal complexes with this compound.

Major Products

科学的研究の応用

Nitric Oxide Trapping

N-(Dithiocarboxy)sarcosine is utilized as a trapping agent for nitric oxide (NO), a molecule with significant biological functions. The Fe(II)-N-(dithiocarboxy)sarcosine complex has been shown to effectively trap NO in biological systems. Studies have demonstrated that this complex can be monitored using electron spin resonance (ESR) techniques, allowing researchers to quantify the pharmacokinetics of NO in vivo.

- Pharmacokinetic Studies : Research involving rats has illustrated that the NO-Fe(II)-N-(dithiocarboxy)sarcosine complex is distributed widely in peripheral organs and partially excreted into bile. This distribution pattern was tracked using blood circulation monitoring-electron spin resonance (BCM-ESR) and biliary excretion monitoring-electron spin resonance (BEM-ESR) methods, providing insights into the compound's behavior in biological systems .

Electron Spin Resonance Spectroscopy

Electron spin resonance spectroscopy has been employed to study the interactions of this compound with free radicals and reactive species. The compound acts as a spin-trapping agent, allowing for the detection of short-lived free radicals.

- Free Radical Detection : The use of this compound in ESR studies enables researchers to analyze reactive oxygen species (ROS) and reactive nitrogen species (RNS). This application is crucial for understanding oxidative stress and its implications in various diseases .

Biochemical Research

In biochemical research, this compound has been investigated for its role in modulating nitric oxide signaling pathways. Its ability to form stable complexes with iron ions enhances its utility in studying NO-related signaling mechanisms.

- Signal Modulation : The compound has been shown to influence the dissociation rates of NO from heme-containing proteins, which is critical for understanding how NO signaling is regulated in biological systems .

Potential Therapeutic Applications

The antioxidant properties of this compound suggest potential therapeutic applications, particularly in conditions characterized by oxidative stress.

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant effects, making it a candidate for further investigation in therapeutic contexts such as cancer treatment and neuroprotection .

Data Tables

Case Studies

- Quantitative Pharmacokinetics : A study on the Fe(II)-N-(dithiocarboxy)sarcosine complex demonstrated real-time monitoring of nitrosyl-iron species in rat blood and bile, revealing important pharmacokinetic parameters that aid in understanding NO dynamics within biological systems .

- Free Radical Studies : Research utilizing ESR spectroscopy highlighted the efficacy of this compound as a spin-trapping agent, showcasing its ability to facilitate the analysis of short-lived radicals involved in oxidative stress .

- Modulation of Nitric Oxide Signaling : Investigations into the binding characteristics of this compound complexes with heme proteins provided insights into how this compound can modulate NO signaling pathways, potentially impacting various physiological processes .

作用機序

The mechanism of action of N-(Dithiocarboxy)sarcosine involves its ability to form stable complexes with metals, particularly iron. These complexes can trap and stabilize nitric oxide, allowing for its detection and study in biological systems. The molecular targets include iron ions, and the pathways involved are related to the formation and stabilization of metal-nitric oxide complexes .

類似化合物との比較

Similar Compounds

N,N-Diethyldithiocarbamate: Another dithiocarbamate compound that forms stable metal complexes.

Dimethyldithiocarbamate: Similar in structure and function, used in similar applications.

Uniqueness

N-(Dithiocarboxy)sarcosine is unique due to its specific binding properties and stability when forming complexes with metals. This makes it particularly useful in applications requiring stable metal complexes, such as in EPR spectroscopy and catalysis .

生物活性

N-(Dithiocarboxy)sarcosine (DTCS) is a compound that has garnered attention for its biological activity, particularly in relation to nitric oxide (NO) signaling and its potential therapeutic applications. This article delves into the biological mechanisms, pharmacokinetics, and relevant studies that highlight the compound's significance.

Chemical Structure and Properties

This compound is characterized by its dithiocarboxylic acid functional group, which contributes to its ability to form stable complexes with metals, particularly iron. The iron complex of DTCS (Fe-DTCS) has shown a high affinity for NO, allowing it to trap and stabilize this important signaling molecule in biological systems.

Nitric Oxide Signaling

Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The interaction of NO with heme proteins, such as soluble guanylate cyclase (sGC), leads to the production of cyclic GMP (cGMP), a secondary messenger involved in numerous signaling pathways. DTCS acts as an alternative NO trap, facilitating the study of NO dynamics in vivo by stabilizing NO adducts that can be detected using electron paramagnetic resonance (EPR) spectroscopy .

Pharmacokinetics

Studies have demonstrated that the Fe-DTCS complex exhibits stability in biological fluids, such as blood and bile. The pharmacokinetic profile of this complex indicates its potential for use as a diagnostic tool for monitoring NO levels in living organisms . In vivo experiments have shown that DTCS can effectively accumulate and stabilize NO, allowing for real-time imaging of endogenous NO production .

EPR Imaging of Endogenous NO

One notable study utilized EPR imaging to visualize endogenous NO trapped by the Fe-DTCS complex in live mice. This groundbreaking work provided insights into the spatial distribution of NO in pathological conditions, highlighting the potential of DTCS as a non-invasive imaging agent for studying nitric oxide dynamics in various diseases .

Inhibition of Kinase Activity

Another significant finding involved the role of DTCS in inhibiting kinase activity associated with H-NOX proteins. The binding of NO to these proteins was shown to inhibit autophosphorylation processes crucial for cellular signaling, indicating that DTCS may influence cellular responses through modulation of kinase activity .

Data Summary Table

| Study | Findings | Methodology |

|---|---|---|

| EPR Imaging | Visualization of endogenous NO distribution in live mice | EPR Spectroscopy |

| Kinase Activity Inhibition | Inhibition of autophosphorylation by NO-bound H-NOX | Biochemical Assays |

| Pharmacokinetics | Stability of Fe-DTCS complex in biological fluids | In Vivo Pharmacokinetic Studies |

特性

IUPAC Name |

2-[dithiocarboxy(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2/c1-5(4(8)9)2-3(6)7/h2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZYHIPQRGTUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960927 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40520-03-4 | |

| Record name | Sarcosine dithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040520034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。